

# Introduction: A Modern Wakefulness-Promoting Agent

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

CAS No.: 133261-11-7

Cat. No.: B176830

[Get Quote](#)

Solriamfetol, with the molecular formula  $C_{10}H_{14}N_2O_2$ , is a novel phenylalaninol derivative developed for the treatment of excessive daytime sleepiness (EDS).[1][2] Marketed under the brand name Sunosi®, it is clinically approved to improve wakefulness in adult patients suffering from EDS associated with narcolepsy or obstructive sleep apnea (OSA).[3][4] Unlike traditional stimulants, solriamfetol possesses a distinct pharmacological profile as a dopamine and norepinephrine reuptake inhibitor (DNRI), offering a targeted mechanism of action.[1][5] Its stereospecific nature, with the (R)-enantiomer being the active form, underscores the precise structure-activity relationship crucial to its therapeutic effect.[6] This guide provides a comprehensive technical overview of solriamfetol, tailored for researchers and drug development professionals, covering its chemical synthesis, mechanism of action, pharmacology, and analytical methodologies.

## Physicochemical and Pharmacokinetic Profile

The efficacy and delivery of a drug are fundamentally linked to its physicochemical properties. Solriamfetol is a white to off-white solid, formulated as a hydrochloride salt to enhance its stability and solubility.[6] It is highly soluble in aqueous solutions across a wide pH range, a property that contributes to its excellent oral bioavailability.[6]

## Table 1: Physicochemical Properties of Solriamfetol

| Property                 | Value                                                         | Source(s) |
|--------------------------|---------------------------------------------------------------|-----------|
| Molecular Formula        | C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> | [6]       |
| Molar Mass (Free Base)   | 194.23 g/mol                                                  | [6]       |
| Molar Mass (HCl Salt)    | 230.69 g/mol                                                  | [6]       |
| Melting Point (HCl Salt) | 183-189 °C                                                    | [6]       |
| pKa                      | 8.5 ± 0.1                                                     | [6]       |
| Aqueous Solubility       | Soluble in water (pH 1-7)                                     | [6]       |
| Log P (octanol/water)    | 1.2 (at pH 11)                                                | [6]       |
| Appearance               | White to off-white solid                                      | [6]       |

**Table 2: Key Pharmacokinetic Parameters of Solriamfetol**

| Parameter                                     | Value                                              | Source(s) |
|-----------------------------------------------|----------------------------------------------------|-----------|
| Oral Bioavailability                          | ~95%                                               | [3]       |
| Time to Peak Plasma Conc. (T <sub>max</sub> ) | 2.0 - 3.0 hours (fasted)                           | [3]       |
| Plasma Protein Binding                        | 13.3% - 19.4%                                      | [3]       |
| Volume of Distribution (Vd)                   | ~199 L                                             | [3]       |
| Metabolism                                    | Minimal (~1% metabolized to N-acetyl solriamfetol) | [3]       |
| Elimination Half-Life (t <sub>1/2</sub> )     | ~7.1 hours                                         | [3]       |
| Primary Route of Excretion                    | Urine (~95% as unchanged drug)                     | [3]       |

The pharmacokinetic profile of solriamfetol is notable for its simplicity and predictability. Its high bioavailability and minimal metabolism reduce the potential for drug-drug interactions involving metabolic enzymes like the cytochrome P450 system.[3] The primary route of elimination is

renal, with the vast majority of the drug excreted unchanged, making renal function a critical consideration in dosing.[3]

## Chemical Synthesis and Stereochemistry

The synthesis of solriamfetol hinges on the stereospecificity of its chiral center, starting from the enantiomerically pure precursor, D-phenylalaninol ((R)-2-amino-3-phenyl-1-propanol). Two primary synthetic strategies have been reported.

### Multi-Step Synthesis via N-Protection

A robust and widely cited method involves a three-step process designed to selectively carbamoylate the primary hydroxyl group while the amine is temporarily protected.

- **N-Protection:** The amino group of D-phenylalaninol is protected, commonly using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting D-phenylalaninol with benzyl chloroformate under basic conditions. This step is critical to prevent the amine from reacting in the subsequent carbamoylation step, thereby directing the reaction to the desired hydroxyl group.
- **Carbamoylation:** The hydroxyl group of the N-Cbz-D-phenylalaninol is converted to a carbamate. This can be accomplished using reagents like phosgene followed by ammonolysis with ammonia.[7] This reaction forms the key functional group responsible for the molecule's activity.
- **Deprotection:** The Cbz protecting group is removed, typically through catalytic hydrogenation using palladium on charcoal (Pd/C). This final step reveals the primary amine, yielding solriamfetol free base, which is then converted to the hydrochloride salt.





[Click to download full resolution via product page](#)

Caption: Solriamfetol's mechanism of action at the synapse.

## Experimental Protocols: Analytical Quantification

The routine analysis and quality control of solriamfetol in both active pharmaceutical ingredients (APIs) and biological matrices rely on robust chromatographic methods.

### Protocol: UPLC-UV Method for Impurity Profiling in Solriamfetol API

This protocol is adapted from a validated method for the analysis of process-related impurities. [7]The causality for these choices rests on the need for high resolution to separate structurally similar impurities from the main compound. A polar-modified C18 column is chosen for its

enhanced retention of polar analytes like solriamfetol, while a perchloric acid mobile phase modifier ensures good peak shape by suppressing the ionization of the basic amine group.

- System Preparation:
  - Chromatograph: Ultra-High-Performance Liquid Chromatography (UPLC) system with UV detection.
  - Column: Kinetex Polar C18 (100 mm × 2.1 mm, 2.6 μm). [1] \* Mobile Phase A: 0.1% aqueous perchloric acid. [1] \* Mobile Phase B: 0.1 M aqueous perchloric acid:acetonitrile (10:90, V/V). [1] \* Flow Rate: 0.4 mL/min. [1] \* Column Temperature: 30 °C. [1] \* Detection Wavelength: 210 nm. [1]
- Sample Preparation:
  - Accurately weigh and dissolve the solriamfetol API sample in a suitable diluent (e.g., Mobile Phase A or a water/acetonitrile mixture) to a final concentration of 1.0 mg/mL.
  - Filter the sample through a 0.22 μm syringe filter prior to injection to remove particulates.
- Chromatographic Run:
  - Injection Volume: 1 μL. [1] \* Gradient Elution:
    - Start with 3% Mobile Phase B for 13 minutes.
    - Ramp to 20% Mobile Phase B from 13 to 16 minutes.
    - Hold at 20% Mobile Phase B for 6 minutes.
    - Return to initial conditions and re-equilibrate the column for 7 minutes. [1]
- Data Analysis:
  - Integrate the peaks for solriamfetol and any detected impurities.
  - Calculate the percentage of each impurity relative to the main solriamfetol peak area using the area normalization method, applying relative response factors (RRF) if determined.

## Applications in Drug Development and Research

The primary application of solriamfetol is the treatment of EDS in narcolepsy and OSA. [8] Clinical trials have demonstrated its efficacy in improving wakefulness and reducing sleepiness compared to placebo. [8] Its unique DNRI mechanism without significant monoamine-releasing effects positions it as a valuable therapeutic alternative to traditional amphetamine-based stimulants. [4] Current research is exploring the potential of solriamfetol in other conditions characterized by fatigue and cognitive deficits. Active investigations include its use for:

- Attention-Deficit/Hyperactivity Disorder (ADHD) [1]\* Binge eating disorder [1]\* Fatigue associated with long COVID [1] These explorations are mechanistically plausible, as dopamine and norepinephrine pathways are integral to executive function, motivation, and energy regulation. The continued study of solriamfetol may therefore broaden its therapeutic utility beyond sleep medicine.

## References

- Al-Rifai, N., Arafat, T., Al-Laham, H., Al-Shar'i, N., & A. A. B. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. *Journal of Pharmaceutical Analysis*, 13(5), 403-411. [[Link](#)]
- New Drug Approvals. (2019, April 6). Solriamfetol hydrochloride. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130337, Solriamfetol. Retrieved January 27, 2026, from [[Link](#)].
- U.S. Food and Drug Administration. (2018, December 14). Pharmacology Review - NDA 211230. [[Link](#)]
- DrugCentral. (n.d.). solriamfetol. Retrieved January 27, 2026, from [[Link](#)]
- Wikipedia. (n.d.). Solriamfetol. Retrieved January 27, 2026, from [[Link](#)]
- Google Patents. (n.d.). US20190194126A1 - Solvate Form of (R)-2-amino-3-phenylpropyl carbamate.

- ResearchGate. (2022, December 12). An Efficient Synthesis of Solriamfetol Hydrochloride Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities. [[Link](#)]
- Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds.... [[Link](#)]
- European Medicines Agency. (n.d.). Sunosi. Retrieved January 27, 2026, from [[Link](#)]
- Global Substance Registration System. (2022, August 25). (2R)-2-AMINO-3-PHENYLPROPYL N-(AMINOCARBONYL)CARBAMATE HYDROCHLORIDE. [[Link](#)]
- Wiley Online Library. (2021, June 4). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis.... [[Link](#)]
- PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.... [[Link](#)]
- Drugs.com. (2024, October 3). Solriamfetol: Uses, Dosage, Side Effects, Warnings. [[Link](#)]
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Solriamfetol - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. US20190194126A1 - Solvate Form of (R)-2-amino-3-phenylpropyl carbamate - Google Patents [[patents.google.com](https://patents.google.com)]
- 3. Solriamfetol | C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> | CID 10130337 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. drugs.com [[drugs.com](https://drugs.com)]
- 5. solriamfetol [[drugcentral.org](https://drugcentral.org)]

- [6. accessdata.fda.gov \[accessdata.fda.gov\]](https://accessdata.fda.gov)
- [7. Solriamfetol impurities: Synthesis, characterization, and analytical method \(UPLC-UV\) validation - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [8. Sunosi | European Medicines Agency \(EMA\) \[ema.europa.eu\]](https://www.ema.europa.eu/)
- To cite this document: BenchChem. [Introduction: A Modern Wakefulness-Promoting Agent]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176830#molecular-formula-c10h14n2o2-chemical-information\]](https://www.benchchem.com/product/b176830#molecular-formula-c10h14n2o2-chemical-information)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)